
UMP-morpholidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
UMP-morpholidate is synthesized through the reaction of uridine monophosphate with morpholine and dicyclohexylcarbodiimide (DCC). The reaction typically involves the following steps:
Activation of UMP: UMP is activated by reacting with DCC to form an intermediate.
Coupling with Morpholine: The activated UMP intermediate is then coupled with morpholine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
UMP-morpholidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the morpholine group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions to form UDP-sugar nucleotides.
Common Reagents and Conditions
Reagents: Common reagents include DCC, morpholine, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include various UDP-sugar nucleotides, which are essential intermediates in biochemical pathways .
Applications De Recherche Scientifique
UMP-morpholidate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of nucleotide analogs and other complex molecules.
Biology: It plays a crucial role in the study of nucleotide metabolism and enzyme mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of biochemical reagents and diagnostic tools
Mécanisme D'action
UMP-morpholidate exerts its effects by acting as a reactant in the synthesis of UDP-sugar nucleotides. The mechanism involves the activation of UMP, followed by coupling with morpholine to form this compound. This compound then participates in further reactions to form UDP-sugar nucleotides, which are essential for various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-diphosphate (UDP): A direct product of UMP-morpholidate reactions.
Uridine 5’-triphosphate (UTP): Another nucleotide involved in similar biochemical pathways.
Cytidine 5’-monophosphomorpholidate: A similar compound used in the synthesis of cytidine diphosphate (CDP)-sugar nucleotides.
Uniqueness
This compound is unique due to its specific role in the synthesis of UDP-sugar nucleotides. Its ability to act as a key reactant in the Khorana-Moffatt procedure for synthesizing UDP-sugar nucleotides sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H20N3O9P |
|---|---|
Poids moléculaire |
393.29 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
InChI |
InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
Clé InChI |
AJFNOZWHVDTKIH-HJQYOEGKSA-N |
SMILES isomérique |
C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES canonique |
C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


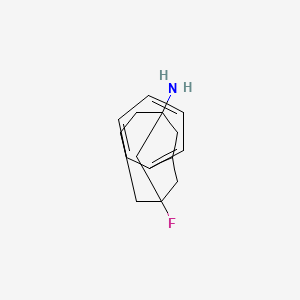
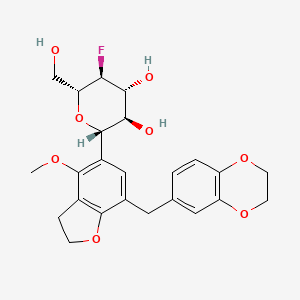

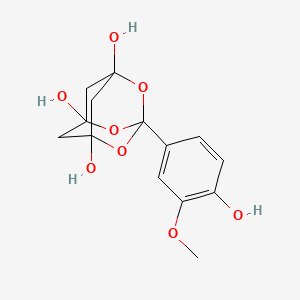
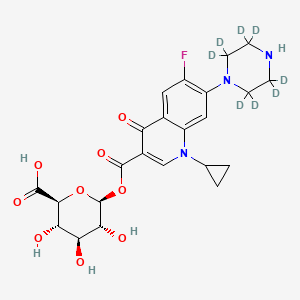
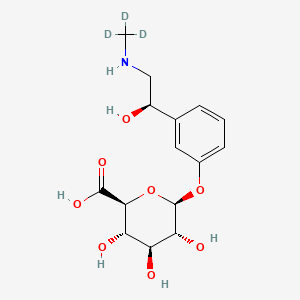
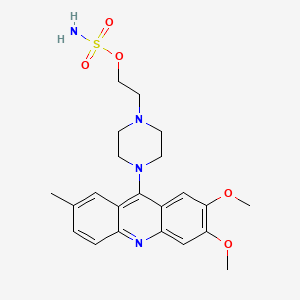
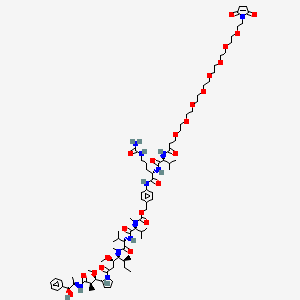
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)


